Nervonic acid (24:1n-9) is a monounsaturated very-long-chain fatty acid (VLCMFA) with 24 carbon atoms and a single double bond between the 15th and 16th carbon atoms (omega-9 position) [1]. It is named after the Latin word "nervus" meaning nerve, reflecting its abundance in nerve tissue [2]. Nervonic acid was first isolated from shark brains, hence the alternative name selacholeic acid [2]. Research into its potential benefits for neurological health is ongoing [3].
Nervonic acid has a long, linear hydrocarbon chain with a carboxyl group (COOH) at one end and a terminal methyl group (CH3) at the other end. The double bond creates a cis (Z) configuration, meaning the hydrogen atoms on both sides of the double bond are on the same side of the molecule [1]. This kink in the chain influences how nervonic acid interacts with other molecules and integrates into cell membranes [1].
Nervonic acid is naturally synthesized in the body through the elongation of oleic acid (18:1n-9) with the addition of two carbon units [4]. Erucic acid (22:1n-9) is an intermediate in this process [4].
Limited data exists on the specific safety profile of nervonic acid. Generally, fatty acids are considered relatively safe, but excessive intake could potentially lead to digestive issues or disrupt other metabolic processes [6]. More research is needed to determine safe upper limits for human consumption.
Nervonic acid is a crucial component of sphingolipids, which are essential for the structure and function of the nervous system. Studies have shown that NA plays a vital role in:
Beyond neurological health, research suggests that NA may have other potential benefits, including:
Despite promising research findings, there are challenges associated with NA research and application:
Irritant